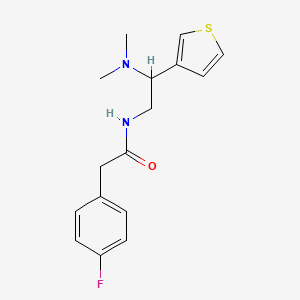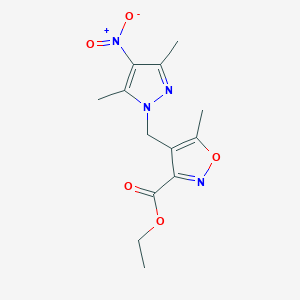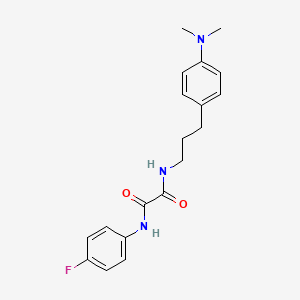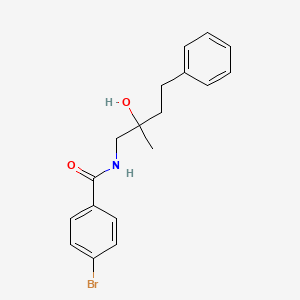![molecular formula C16H17N9O B2418415 6-(4-{6-甲氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基}哌啶-1-基)-9H-嘌呤 CAS No. 2199910-77-3](/img/structure/B2418415.png)
6-(4-{6-甲氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基}哌啶-1-基)-9H-嘌呤
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine is a complex organic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a purine base with a triazolopyridazine moiety, making it a promising candidate for various biological activities.
科学研究应用
6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to act as inhibitors for various enzymes like rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been known to inhibit their target enzymes, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, oxygen sensing, and signal transduction .
Result of Action
Inhibition of target enzymes by similar compounds has been associated with modulation of various biological processes .
生化分析
Biochemical Properties
It is known that similar compounds have shown interactions with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is reasonable to assume that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the compound’s effects vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine within cells and tissues are not well-characterized. It is likely that the compound interacts with transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions to form the triazolopyridazine ring.
Attachment of the Piperidine Ring: The triazolopyridazine intermediate is then reacted with piperidine derivatives under nucleophilic substitution conditions.
Coupling with Purine Base: The final step involves coupling the piperidine-triazolopyridazine intermediate with a purine base, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazolopyridazine and purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
相似化合物的比较
Similar Compounds
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-triazolopyridazin-3-yl)methyl)quinoline
- 3-(3,4,5-trimethoxyphenyl)-6-(4-methylthiophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine is unique due to its specific combination of a purine base with a triazolopyridazine moiety. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry and chemical biology .
属性
IUPAC Name |
6-methoxy-3-[1-(7H-purin-6-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O/c1-26-12-3-2-11-21-22-15(25(11)23-12)10-4-6-24(7-5-10)16-13-14(18-8-17-13)19-9-20-16/h2-3,8-10H,4-7H2,1H3,(H,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSJGJRERAYRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)C4=NC=NC5=C4NC=N5)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2418332.png)

![3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2418336.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418337.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2418338.png)


![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2418341.png)
![4-{[(5-fluoropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B2418342.png)
![1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2418343.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2418344.png)
amine hydrochloride](/img/structure/B2418346.png)

![5-Methyl-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2418355.png)
